![molecular formula C15H13IN2O3 B289241 N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)
N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide, also known as ACF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ACF is a derivative of furan and has a molecular weight of 413.16 g/mol.
Mécanisme D'action
The mechanism of action of N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide involves the inhibition of the NF-κB pathway, which is a signaling pathway that plays a key role in inflammation, cell survival, and cell proliferation. N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide inhibits the activation of NF-κB by preventing the degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and tumor invasion. N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide has also been found to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide in lab experiments is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are a number of potential future directions for research on N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide. One area of interest is the development of N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide-based therapies for cancer and other diseases. Another area of interest is the study of the mechanisms by which N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide inhibits the NF-κB pathway and other signaling pathways. Additionally, there is potential for the development of new synthetic compounds based on the structure of N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide that could have even greater efficacy and specificity in targeting cancer cells and other disease processes.
Méthodes De Synthèse
The synthesis of N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide involves a multistep process that starts with the reaction of 4-iodoaniline with allyl isocyanate to form N-{2-[(allylamino)carbonyl]-4-iodophenyl}carbamic acid allyl ester. This intermediate is then reacted with furan-2-carboxylic acid to form N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide.
Applications De Recherche Scientifique
N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C15H13IN2O3 |
|---|---|
Poids moléculaire |
396.18 g/mol |
Nom IUPAC |
N-[4-iodo-2-(prop-2-enylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13IN2O3/c1-2-7-17-14(19)11-9-10(16)5-6-12(11)18-15(20)13-4-3-8-21-13/h2-6,8-9H,1,7H2,(H,17,19)(H,18,20) |
Clé InChI |
VVEGPSFXUCVXJI-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=CO2 |
SMILES canonique |
C=CCNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



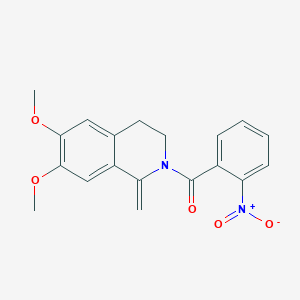

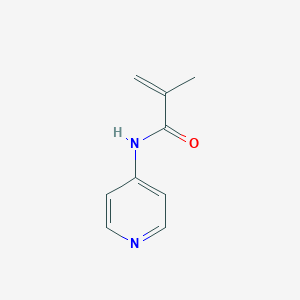
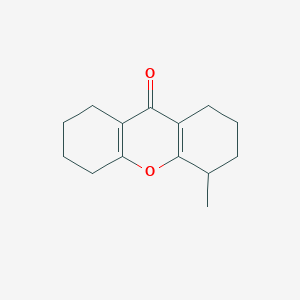
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
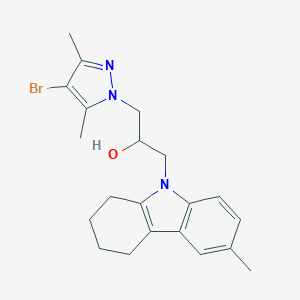
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)

![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)

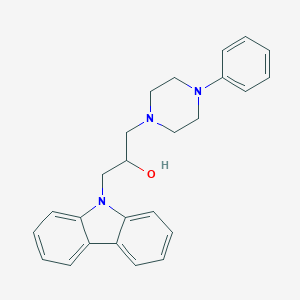

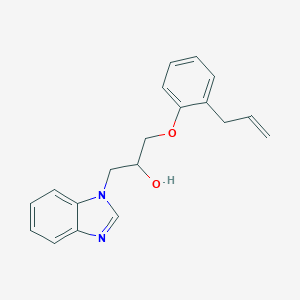
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)